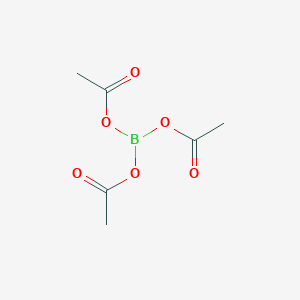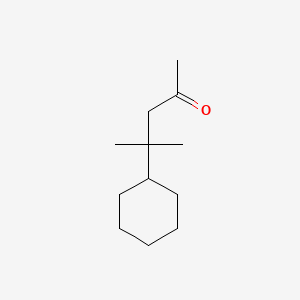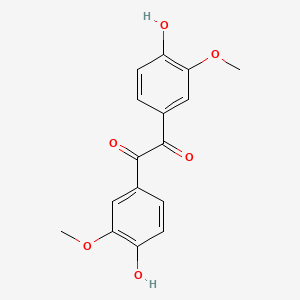
Vanillil
Übersicht
Beschreibung
Vanillin is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and its functional groups include aldehyde, hydroxyl, and ether . It is the primary component of the extract of the vanilla bean . Vanillin is a highly regarded flavor compound, earning widespread recognition for its natural and aromatic qualities .
Synthesis Analysis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The precursors of vanillin include ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . A novel immobilized technique has been developed for synthesizing vanillin from ferulic acid, eliminating the need for coenzymes . The artificial pathway comprises a coenzyme-independent decarboxylase and coenzyme-independent oxygenase responsible for the conversion of ferulic acid to vanillin .
Molecular Structure Analysis
The structure of vanillin comprises an aromatic ring, an aldehyde group, and a hydroxyl group .
Chemical Reactions Analysis
In acidic conditions, vanillin can undergo electrophilic substitution reactions, and in alkaline conditions, it can undergo nucleophilic addition reactions . Vanillin can also be synthesized when catalyzed by soybean LOX in a system containing isoeugenol as the substrate .
Physical And Chemical Properties Analysis
Vanillin appears as fine white to slightly yellow needles with a characteristic, sweet, and creamy scent at room temperature . It is moderately soluble in water, but it has higher solubility in organic solvents due to its aromatic structure .
Wissenschaftliche Forschungsanwendungen
Food Industry
Vanillin is a highly regarded flavor compound that has earned widespread recognition for its natural and aromatic qualities . It finds extensive use in food preservation and food packaging . It is also a crucial ingredient in the food, beverage, and fragrance sectors, renowned for its unique vanilla odor and flavor associated with vanilla beans .
Biological Synthesis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .
Antioxidant Properties
Vanillin is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . It operates by self-dimerization contributing to high reaction stoichiometry .
Anti-inflammatory Agent
Vanillin possesses several biological properties, serving as an anti-inflammatory agent . This property could be exploited for multiple therapeutic applications .
Antimicrobial Agent
Vanillin also serves as an antimicrobial agent . This property makes it a potential candidate for use in the medical field .
Bio-preservative and Antimutagenic Agent
The application of Vanillin is not only limited to aroma and flavor but has been reported as a bio-preservative and antimutagenic agent .
Raw Material for Pharmaceutical Drugs
Vanillin is used as a raw material for pharmaceutical drugs including dopamine and L-Dopa that are relevant in regulating neurological disorder .
Therapeutic Prospects
Recently, bioactive properties of vanillin, such as neuroprotection and anticarcinogenic, are gaining attention . Vanillin and its synthetic analogues are found to regulate gene expression and exhibit biological activities .
Wirkmechanismus
Target of Action
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is a specialized metabolite and the main ingredient of vanilla extract . It is known to interact with various targets in the body. For instance, it has been found to act on the vanilloid receptors located in the peripheral afferent nerve fibers . These receptors play a crucial role in pain perception, inflammation, and body temperature regulation .
Mode of Action
Vanillin interacts with its targets, leading to various physiological changes. For instance, when it acts on the vanilloid receptors, it provides short-acting irritant and algesic properties . Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature .
Pharmacokinetics
The pharmacokinetics of vanillin involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability and hydrophobicity limit the bioactive efficiency and pharmacokinetics of vanillin . Nanocarriers or nanoparticles can potentiate the bioactive profile of vanillin .
Result of Action
Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It has been found to regulate gene expression and exhibit biological activities . These effects contribute to its potential therapeutic applications.
Action Environment
The action of vanillin can be influenced by various environmental factors. For instance, the chemical synthesis of vanillin is associated with environmental pollution and exhibits inadequate substrate selectivity, leading to decreased process efficiency and increased downstream processing costs . On the other hand, bio-based vanillin production methods yield vanillin at mild conditions with high efficiency and specificity, low energy consumption, and little pollution .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMXBDRUWSJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280403 | |
| Record name | Vanillil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanillil | |
CAS RN |
5463-22-9 | |
| Record name | Vanillil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanillil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Vanillil and where is it found?
A1: Vanillil, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde found naturally in vanilla beans. It contributes to the characteristic flavor and aroma of vanilla. Beyond its culinary uses, Vanillil displays promising biological activities, making it a subject of scientific interest. Notably, Vanillil has been identified in the oxidation products of Sulfite Waste Liquor []. It was also found as a constituent of Nelumbo nucifera Gaertn, a plant with known medicinal properties [].
Q2: Does Vanillil exhibit any antimicrobial activity?
A2: While Vanillil itself has not been extensively studied for antimicrobial properties, research shows that Vanillyl nonanoate, a derivative of Vanillil, inhibits the germination of Phytophthora capsici spores []. This finding suggests potential antifungal applications for Vanillil derivatives.
Q3: How does Vanillyl nonanoate protect plants from diseases?
A3: Research indicates that Vanillyl nonanoate triggers induced resistance in pepper and Arabidopsis plants, protecting them against Botrytis cinerea and Phytophthora capsici []. This induced resistance involves strengthening the cell wall with lignin and increasing biochemical defenses like PR proteins [].
Q4: What role does Vanillyl nonanoate play in plant systemic resistance?
A4: Vanillyl nonanoate induces systemic resistance in pepper and Arabidopsis plants []. This systemic response involves signaling molecules such as hydrogen peroxide, salicylic acid, ethylene, and jasmonates in pepper, while in Arabidopsis, salicylic acid and jasmonates are involved []. Interestingly, changes in 4-hydroxybenzoic acid levels were observed in pepper, suggesting a potential role in resistance [].
Q5: Can Vanillin be synthesized from Guaiacol, and if so, what is the process?
A5: Yes, Vanillin can be semi-synthesized from Guaiacol using a modified Sandmeyer reaction with in-situ generated formaldehyde [, ]. This method involves a heterogeneous phase reaction where formaldehyde is generated in situ and reacts with Guaiacol to produce Vanillyl alcohol. Subsequent oxidation of Vanillyl alcohol yields Vanillin [, ].
Q6: Are there any analytical methods available to quantify Vanillil almond acid?
A6: Yes, a simple and fast HPLC technique has been developed for analyzing Vanillil almond acid (also known as 4-Hydroxy-3-methoxymandelic acid) along with other acids like 5-hydroxyindoleacetic acid, homovanillic acid, and homogentisic acid in biological fluids [, ]. This method uses solid-phase extraction and either isocratic or gradient elution modes with UV detection, making it suitable for routine clinical applications [, ].
Q7: What are the applications of Vanillyl alcohol oxidase?
A7: Vanillyl alcohol oxidase is an enzyme involved in the degradation of lignin, a complex polymer found in plant cell walls. Research has explored the use of yeast expression systems for producing aromatic molecules, including a system employing a gene encoding Vanillyl alcohol oxidase []. This suggests potential applications in biotechnology for producing valuable aromatic compounds.
Q8: What is the role of Vanillil-type phenols in soil carbon storage?
A8: A study investigating lignin turnover in agricultural fields examined the fate of Vanillil-type phenols, along with syringyl- and coumaryl-type phenols, collectively termed VSC-lignin []. The research used compound-specific 13C isotopic analyses to track VSC-lignin in a chronosequence of maize monoculture. Results suggested that while lignin is considered recalcitrant, a significant portion of plant-residue lignin decomposes rapidly, with a small fraction becoming stabilized in soil organic matter [].
Q9: Are there any known long-chain N-Vanillyl acylamides (LCNVAs) derived from natural sources?
A9: Research explored the synthesis of novel LCNVAs from ricinoleic and lesquerolic acids, both long-chain fatty acids found in plants []. These LCNVAs were designed to target pain receptors, specifically the TRPV1 receptor and the FAAH enzyme []. This highlights the potential of using Vanillil as a building block for developing new molecules with therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




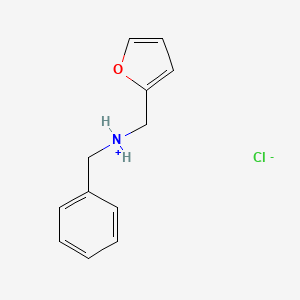

![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)
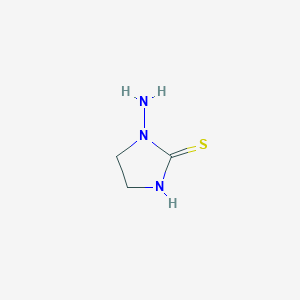

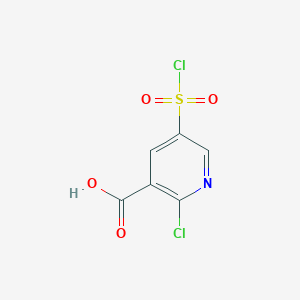
![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
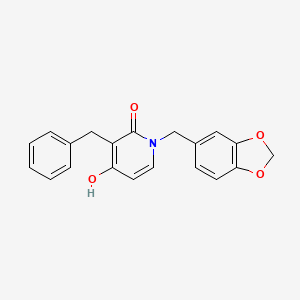
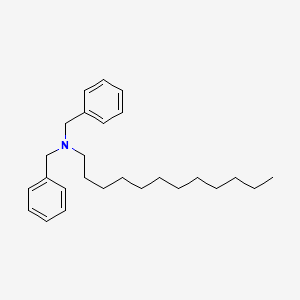
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)
